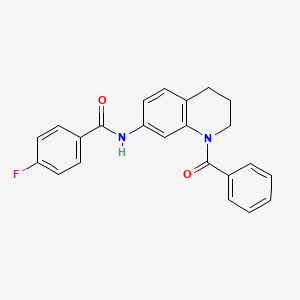

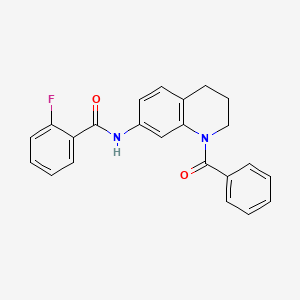

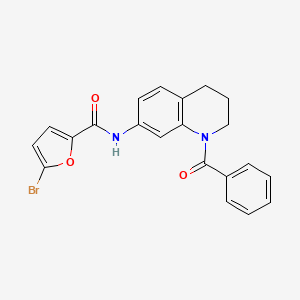

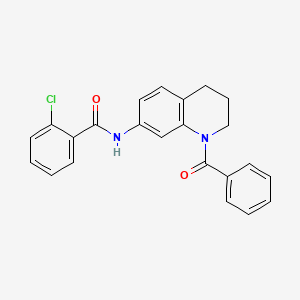

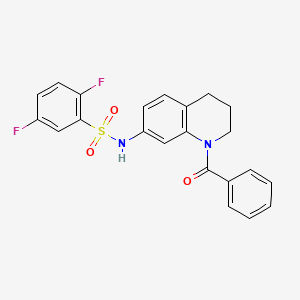

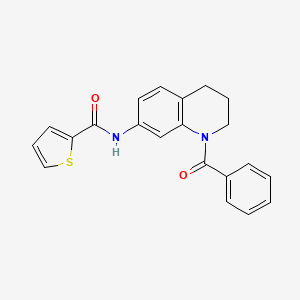

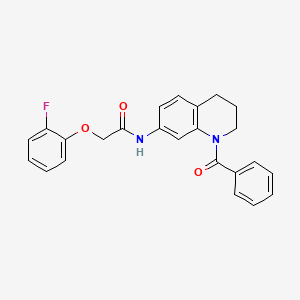

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide” is a compound that likely belongs to the class of 1,2,3,4-tetrahydroquinolines . These are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Aplicaciones Científicas De Investigación

Anticancer Properties: Thiophene-based molecules exhibit promising anticancer effects. Researchers explore their potential as novel chemotherapeutic agents by modifying the thiophene scaffold to enhance selectivity and efficacy .

Anti-Inflammatory Activity: Certain thiophene derivatives demonstrate anti-inflammatory properties. These compounds could serve as leads for developing anti-inflammatory drugs .

Antimicrobial Agents: Thiophene-containing compounds have shown activity against various pathogens. Scientists investigate their use as antimicrobial agents, addressing the growing challenge of drug-resistant bacteria .

Cardiovascular Health: Some thiophene derivatives possess antihypertensive and anti-atherosclerotic properties. These molecules may contribute to cardiovascular health .

Organic Electronics and Semiconductors

Thiophene derivatives play a pivotal role in organic electronics and semiconductor materials:

Organic Field-Effect Transistors (OFETs): Researchers utilize thiophene-based materials to fabricate OFETs. These devices find applications in flexible displays, sensors, and electronic circuits .

Organic Light-Emitting Diodes (OLEDs): Thiophene-containing compounds contribute to the development of efficient OLEDs. Their unique electronic properties make them suitable for emissive layers in displays and lighting .

Corrosion Inhibition

Thiophene derivatives serve as corrosion inhibitors in industrial chemistry and material science. They protect metals from degradation caused by environmental factors, such as moisture and aggressive chemicals .

Biological Imaging and Probes

Researchers explore thiophene-based molecules as fluorescent probes for biological imaging. Their inherent fluorescence properties make them valuable tools for visualizing cellular processes and detecting specific biomolecules .

Supramolecular Chemistry

Thiophene-containing compounds participate in supramolecular assemblies. Their ability to form π-π stacking interactions contributes to the design of functional materials, such as molecular sensors and host-guest systems .

Materials Science and Nanotechnology

Thiophene derivatives find applications in materials science and nanotechnology:

Conjugated Polymers: Researchers incorporate thiophene units into conjugated polymers for applications in organic photovoltaics (solar cells), sensors, and conductive coatings .

Functional Nanomaterials: By modifying the thiophene scaffold, scientists create functional nanomaterials with tailored properties. These materials have potential in catalysis, energy storage, and drug delivery .

Abedinifar, F., Babazadeh Rezaei, E., Biglar, M., Larijani, B., Hamedifar, H., Ansari, S., & Mahdavi, M. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. Molecular Diversity, 25(4), 2571–2604. Link

Propiedades

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2S/c24-20(19-9-5-13-26-19)22-17-11-10-15-8-4-12-23(18(15)14-17)21(25)16-6-2-1-3-7-16/h1-3,5-7,9-11,13-14H,4,8,12H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REAORQCAIIKUMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CS3)N(C1)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}methyl)-1H-1,3-benzodiazole](/img/structure/B6568909.png)

![4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-fluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B6568919.png)